1-(2,3-Difluorophenyl)ethanol
Overview
Description
1-(2,3-Difluorophenyl)ethanol is an organic compound with the molecular formula C8H8F2O. It is a colorless liquid that is used in various chemical and pharmaceutical applications. The presence of two fluorine atoms on the phenyl ring makes this compound unique and contributes to its distinct chemical properties.
Mechanism of Action
Target of Action
1-(2,3-Difluorophenyl)ethanol is a key chiral intermediate for the synthesis of Ticagrelor , an effective treatment for acute coronary syndromes . The primary target of this compound is the NADPH-dependent carbonyl reductase , which is responsible for the enantioselective reduction of the ketone precursor .
Mode of Action
The compound interacts with its target, the NADPH-dependent carbonyl reductase, to catalyze the reduction of the ketone precursor . This interaction results in the production of the chiral alcohol with excellent stereoselectivity .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the reduction of the ketone precursor . This process is part of the larger metabolic pathway involved in the synthesis of Ticagrelor . The downstream effects of this pathway include the production of Ticagrelor, a potent antiplatelet medication .
Pharmacokinetics
It’s known that the compound is used as an intermediate in the synthesis of ticagrelor , suggesting that its bioavailability and ADME properties would be largely determined by the subsequent steps in the synthesis process.
Result of Action
The result of the action of this compound is the production of a key intermediate for Ticagrelor . This contributes to the overall efficacy of Ticagrelor as an antiplatelet medication .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the enzymatic activity of the NADPH-dependent carbonyl reductase can be affected by factors such as temperature and pH . Additionally, the stability of the compound may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
They can interact with multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
Research on similar compounds suggests that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they can have long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2,3-difluoroacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 2,3-difluoroacetophenone. This method uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2,3-difluorophenylacetaldehyde using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be further reduced to 2,3-difluorophenylethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 2,3-Difluorophenylacetaldehyde.
Reduction: 2,3-Difluorophenylethane.
Substitution: 2,3-Difluorophenyl chloride.
Scientific Research Applications
1-(2,3-Difluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)ethanol
- 1-(2,6-Difluorophenyl)ethanol
- 1-(3,4-Difluorophenyl)ethanol
Comparison: 1-(2,3-Difluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Biological Activity
1-(2,3-Difluorophenyl)ethanol is an organic compound characterized by its unique molecular structure, where two fluorine atoms are substituted on the phenyl ring. This structure contributes to its distinct chemical properties and potential biological activities. The compound has garnered attention for its roles in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C8H8F2O
- Molecular Weight : 158.14 g/mol
- CAS Number : 1228690-56-9
This compound primarily acts as a chiral intermediate in the synthesis of Ticagrelor, a medication used to prevent blood clots. Its mechanism involves interaction with NADPH-dependent carbonyl reductase, facilitating the reduction of ketone precursors into alcohols. This enzymatic reaction is influenced by environmental factors such as temperature and pH, which can affect the compound's efficacy and stability in biological systems.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits antimicrobial and antifungal activities. These properties are critical for developing new therapeutic agents targeting infections caused by resistant strains of bacteria and fungi. Studies have shown that compounds with similar fluorinated structures often demonstrate enhanced biological activity due to increased lipophilicity and altered interaction with biological membranes.
Cellular Effects
The compound's influence on cellular functions includes modulation of cell signaling pathways, gene expression, and cellular metabolism. For instance, studies suggest that fluorinated compounds can affect the activity of various enzymes involved in metabolic pathways, potentially leading to altered physiological responses .
Case Studies
- Antimicrobial Activity : A study evaluating the antimicrobial effects of several difluorophenyl derivatives found that this compound showed significant inhibition against specific bacterial strains. The presence of fluorine atoms was linked to enhanced membrane permeability and interaction with bacterial enzymes .
- Pharmacological Applications : In a pharmacological context, this compound serves as a precursor for synthesizing drugs that target neurological disorders. Its ability to modulate neurotransmitter pathways makes it a candidate for further investigation in neuropharmacology .
Comparative Analysis
A comparison with similar compounds highlights the unique biological profile of this compound:
Compound | Antimicrobial Activity | Pharmacological Use |
---|---|---|
This compound | Moderate | Intermediate for Ticagrelor synthesis |
1-(2,4-Difluorophenyl)ethanol | Low | Limited applications |
1-(3,4-Difluorophenyl)ethanol | High | Potential anti-cancer properties |
This table illustrates how variations in the position of fluorine atoms can significantly impact biological activity and potential applications.
Properties
IUPAC Name |
1-(2,3-difluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMIWBJLOWDKSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703325 | |
Record name | 1-(2,3-Difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228690-56-9 | |
Record name | 1-(2,3-Difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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